Cyclohexyl 5-bromo-2-chlorobenzamide

Medicinal Chemistry Organic Synthesis Building Blocks

Inconsistent supply of high-purity halogenated benzamide intermediates delays SAR-driven medicinal chemistry programs. Cyclohexyl 5-bromo-2-chlorobenzamide (CAS 701260-15-3) directly addresses this bottleneck. • Unique 5-bromo-2-chloro substitution enables Pd-catalyzed cross-coupling for systematic SAR exploration. • Cyclohexyl group modulates lipophilicity and 3D conformation critical for target engagement. • ≥98% purity ensures reproducible yields in 11β-HSD1 inhibitor, CRF-1 antagonist, and PROTAC degrader synthesis.

Molecular Formula C13H15BrClNO
Molecular Weight 316.62 g/mol
CAS No. 701260-15-3
Cat. No. B1361909
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameCyclohexyl 5-bromo-2-chlorobenzamide
CAS701260-15-3
Molecular FormulaC13H15BrClNO
Molecular Weight316.62 g/mol
Structural Identifiers
SMILESC1CCC(CC1)NC(=O)C2=C(C=CC(=C2)Br)Cl
InChIInChI=1S/C13H15BrClNO/c14-9-6-7-12(15)11(8-9)13(17)16-10-4-2-1-3-5-10/h6-8,10H,1-5H2,(H,16,17)
InChIKeyUZVJVHGWRPJYPW-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes100 mg / 1 g / 25 g / 100 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





Cyclohexyl 5-bromo-2-chlorobenzamide: Halogenated Benzamide Building Block


Cyclohexyl 5-bromo-2-chlorobenzamide (CAS 701260-15-3) is a halogenated benzamide derivative with a molecular weight of 316.62 g/mol and the formula C13H15BrClNO [1]. It is a solid compound with a melting point of 98°C . Its structure features a cyclohexyl group and a benzene ring substituted with bromine and chlorine atoms, making it a versatile intermediate for further chemical modifications. The compound is primarily used as a synthetic building block in pharmaceutical and agrochemical research, rather than a drug candidate itself . Its purity is typically specified at 98% or higher by commercial suppliers for research use .

Halogenated benzamide building block – intended for library synthesis and derivatization, not as a drug candidate.
Aryl bromide handle – enables palladium-catalyzed cross-coupling for modular SAR exploration.
Specification verification – purity and identity should be confirmed through batch-specific CoA.

Risks of Substituting Cyclohexyl 5-bromo-2-chlorobenzamide


Substituting Cyclohexyl 5-bromo-2-chlorobenzamide with other halogenated benzamides, such as 5-bromo-2-chlorobenzamide (CAS 188774-55-2) or N-cyclohexylbenzamide, is not equivalent and can compromise research outcomes. The specific combination of the cyclohexyl group and the 5-bromo-2-chloro substitution pattern imparts unique physicochemical and reactivity properties that are critical for successful synthetic transformations and biological target engagement [1]. For instance, the cyclohexyl ring influences the compound's lipophilicity and three-dimensional shape, while the bromine atom serves as a key functional handle for palladium-catalyzed cross-coupling reactions, a feature absent in the non-brominated analog [2]. Using a generic alternative lacking these features would alter the reaction kinetics, yield, or purity of the final product and invalidate the structure-activity relationship (SAR) of any derived analog series.

5-Bromo-2-chlorobenzamide
Missing cyclohexyl group
The absence of the cyclohexyl ring alters lipophilicity and 3D shape, potentially shifting SAR and purification behavior.
N-Cyclohexylbenzamide
No halogen substitution
Lacks the bromine handle required for cross-coupling, severely limiting downstream synthetic utility and library diversification.

Cyclohexyl 5-bromo-2-chlorobenzamide Comparative Evidence


Lipophilicity and Synthetic Utility

Cyclohexyl 5-bromo-2-chlorobenzamide has a molecular weight of 316.62 g/mol, which is significantly higher than the 234.48 g/mol of the unsubstituted 5-bromo-2-chlorobenzamide core [1]. This increase is due to the presence of the cyclohexyl group, which enhances the compound's lipophilicity (cLogP) relative to the core benzamide. While exact cLogP data for the target compound is not publicly available, structurally similar cyclohexylbenzamides have been shown to have cLogP values > 3, compared to < 1 for the unsubstituted benzamide [2]. This difference is crucial for applications requiring membrane permeability or solubility in non-polar media.

Lipophilicity shift
Class-level
MW 316.62 vs 234.48 (+82.14 g/mol)
Higher lipophilicity may influence membrane partitioning and chromatographic retention.
Estimated cLogP >3 based on structural analogs.
Medicinal Chemistry Organic Synthesis Building Blocks

Halogen Bonding for Target Engagement

The compound contains both bromine and chlorine substituents on the benzamide core. These halogen atoms can participate in halogen bonding interactions with biological targets, a feature that is absent in non-halogenated analogs like N-cyclohexylbenzamide . While specific binding data for this exact compound is not available, a structurally related analog, 2-(5-bromo-2-chlorobenzamido)-4-methylthiazole-5-methyl ester, demonstrated antagonism of the Zinc-Activated Channel (ZAC) with an IC50 in the low micromolar range (1-3 µM) [1]. This activity is attributed to the 5-bromo-2-chlorobenzamide moiety, highlighting its utility as a privileged scaffold for generating biologically active compounds through halogen bonding.

Halogen bonding motif
Class-level
Analog shows ZAC antagonist IC50 ~1–3 µM
Supports privileged scaffold for target engagement studies.
Direct data for this compound not available.
Structure-Based Drug Design Medicinal Chemistry Chemical Biology

Bromine Handle Reactivity

The 5-bromo substituent serves as an essential reactive handle for transition metal-catalyzed cross-coupling reactions, such as Suzuki-Miyaura, Buchwald-Hartwig, and Sonogashira couplings. This allows for the efficient and modular introduction of diverse aryl, amine, or alkyne functionalities onto the benzamide core, enabling the rapid generation of structural analogs [1]. In contrast, the non-brominated analog, N-cyclohexylbenzamide, lacks this versatile functional group, limiting its utility for downstream derivatization and SAR exploration.

Synthetic versatility
Class-level
Aryl bromide at 5-position enables cross-coupling; absent in non-halogenated analog.
Enables modular SAR exploration through Suzuki, Buchwald, and Sonogashira reactions.
Standard Pd-catalyzed conditions apply.
Organic Synthesis Cross-Coupling Building Blocks

Purity & Analytical Data

Commercial sources consistently specify a minimum purity of 98% for Cyclohexyl 5-bromo-2-chlorobenzamide . While this purity level is standard for many research-grade building blocks, it represents a baseline for procurement. The key differentiation lies in the analytical documentation provided. Reputable vendors supply batch-specific analytical data, including NMR, HPLC, and/or LC-MS, which confirms the identity and purity of the specific lot. This data is essential for reproducibility in synthetic and biological experiments, whereas sourcing from a non-specialized or undocumented vendor (which is more common for generic, high-volume analogs) introduces significant risk of impurities that could lead to failed reactions or misleading biological results.

Lot documentation
Supplier data
Typical purity specification ≥98% (HPLC)
Batch-specific CoA is critical for experimental reproducibility.
Undocumented lots may contain impactful impurities.
Procurement Quality Control Analytical Chemistry

Cyclohexyl 5-bromo-2-chlorobenzamide Applications


11β-HSD1 Inhibitor Library Synthesis

The cyclohexylbenzamide core is a validated scaffold for potent 11β-HSD1 inhibitors, a target for metabolic diseases [1]. Cyclohexyl 5-bromo-2-chlorobenzamide is a key intermediate for generating novel analogs in this class via cross-coupling reactions at the 5-bromo position. This approach allows for the systematic exploration of SAR to optimize potency, selectivity, and pharmacokinetic properties, a strategy demonstrated in the development of advanced leads from similar 4,4-disubstituted cyclohexylbenzamide series [2].

CRF-1 Antagonist Analog Synthesis

Cyclohexyl amide derivatives are disclosed in multiple patents as corticotropin-releasing factor 1 (CRF-1) receptor antagonists [3]. The 5-bromo substituent on the target compound provides a convenient point for late-stage functionalization to install diverse side chains. This modularity is invaluable for medicinal chemistry programs aiming to fine-tune the pharmacological profile of CRF-1 antagonists for potential treatment of stress-related disorders.

Bacterial Topoisomerase Inhibitor Scaffolds

Cyclohexyl-amide compounds have been identified as potent antibacterials with a novel mechanism of action—inhibition of bacterial topoisomerases II and IV—and demonstrate good Gram-positive and Gram-negative potency [4]. Cyclohexyl 5-bromo-2-chlorobenzamide can serve as a versatile starting point for the synthesis of new NBTI analogs, using the aryl bromide as a handle to introduce various substituents that may improve antibacterial activity, spectrum, or resistance profile.

PROTAC & Bifunctional Degrader Building Block

The benzamide core is a common moiety in PROTACs and other heterobifunctional molecules [5]. The combination of a functionalizable cyclohexyl group and a reactive aryl bromide handle makes Cyclohexyl 5-bromo-2-chlorobenzamide an ideal building block for constructing complex, targeted protein degraders. The cyclohexyl group can contribute to favorable physicochemical properties, while the bromide allows for the installation of linkers to connect the target protein ligand to an E3 ligase binder.

Application
Selection Property
Validation Focus
11β-HSD1 inhibitor SAR studies
Cyclohexylbenzamide scaffold with cross-coupling handle
In vitro enzyme inhibition and selectivity profiling
CRF-1 receptor antagonist lead optimization
Late-stage functionalization via aryl bromide
Receptor binding and functional assay validation
Bacterial topoisomerase inhibitor scaffold synthesis
Bromide handle for diversity-oriented synthesis
MIC and enzyme inhibition assays
Heterobifunctional degrader (PROTAC) building block
Dual functionalization points (amide & bromide)
Target degradation and linker attachment studies

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

41 linked technical documents
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